molecular formula C18H20ClN3O2 B4503975 N-(2-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B4503975
M. Wt: 345.8 g/mol
InChI Key: LYPRENDBXNKELE-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic small molecule characterized by a fused bicyclic core (cyclohepta[c]pyridazinone) linked to an acetamide group substituted with a 2-chlorobenzyl moiety. The compound’s precursor, 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid, is commercially available for further derivatization .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-8-5-4-7-14(15)11-20-17(23)12-22-18(24)10-13-6-2-1-3-9-16(13)21-22/h4-5,7-8,10H,1-3,6,9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPRENDBXNKELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound shares its cyclohepta[c]pyridazinone core with several analogs, but substituents on the acetamide nitrogen vary significantly, impacting physicochemical and biological properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituent on Acetamide Nitrogen Core Structure
N-(2-Chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide (Target) C₁₈H₁₉ClN₄O₂ ~370.8 2-Chlorobenzyl Cyclohepta[c]pyridazinone
N-{2-[2-(Trifluoromethyl)-1H-Benzimidazol-1-yl]Ethyl} Analog C₂₁H₂₂F₃N₅O₂ 433.434 Trifluoromethyl-benzimidazol-ethyl Cyclohepta[c]pyridazinone
N-[6-(Trifluoromethoxy)-1,3-Benzothiazol-2-yl] Analog C₂₀H₁₈F₃N₅O₃S 465.44 Trifluoromethoxy-benzothiazol Cyclohepta[c]pyridazinone
(2Z)-N-(2-Chlorobenzyl)-2-(2-Oxo-2,3-Dihydro-1H-Indol-3-ylidene)Hydrazine-Carbothioamide C₁₇H₁₄ClN₅OS 371.84 2-Chlorobenzyl (attached to hydrazine core) Indol-3-ylidene hydrazine-carbothioamide
Key Observations:
  • Molecular Weight : The trifluoromethyl-benzimidazol analog exhibits a higher molecular weight (433.434 vs. ~370.8 for the target), likely due to the bulky benzimidazol group.
  • Electronic Effects : The electron-withdrawing trifluoromethyl group in may increase metabolic stability compared to the chloro substituent in the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

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